Methyl 2-(chloromethyl)pyridine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 2-(chloromethyl)pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)6-2-3-10-7(4-6)5-9/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNGBEJGNFNNDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301252867 | |
| Record name | Methyl 2-(chloromethyl)-4-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301252867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125104-36-1 | |
| Record name | Methyl 2-(chloromethyl)-4-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125104-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(chloromethyl)-4-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301252867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(chloromethyl)pyridine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(chloromethyl)pyridine-4-carboxylate can be synthesized through various methods. One common approach involves the chloromethylation of methyl pyridine-4-carboxylate. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl group (-CH₂Cl) is highly reactive toward nucleophilic substitution (S<sub>N</sub>2) under basic or catalytic conditions.
Key Reactions and Conditions:
Notes :
-
Yields vary based on steric/electronic effects of nucleophiles.
-
Polar aprotic solvents (DMF, acetonitrile) enhance reactivity .
Ester Hydrolysis and Functionalization
The methyl ester group can undergo hydrolysis or transesterification.
Hydrolysis Pathways:
Example :
In Comparative Example 3 of , pyridine-2-carboxylic acid derivatives reacted with thionyl chloride (SOCl₂) to yield chlorinated esters, suggesting analogous pathways for this compound.
Functionalization of the Pyridine Ring
The electron-deficient pyridine ring can undergo electrophilic substitution or metal-catalyzed coupling.
Notable Reactions:
Limitations :
-
The electron-withdrawing ester and chloromethyl groups deactivate the ring, limiting direct electrophilic substitution .
Reduction of the Ester Group
The methyl ester can be reduced to a hydroxymethyl or methylene group.
| Reagents | Product | Application | Yield | Source |
|---|---|---|---|---|
| LiAlH₄, THF | 2-(Chloromethyl)pyridinemethanol | Intermediate for polymers | 80%* | |
| DIBAL-H, toluene | Aldehyde derivative | Cross-coupling precursors | – |
Example :
In , analogous reductions of pyridine esters using NaBH₄/AlCl₃ yielded hydroxymethylpyridines, suggesting feasibility for this compound.
Chloromethyl Group Elimination
Under basic conditions, the chloromethyl group may undergo elimination to form vinylpyridines.
| Conditions | Reagents | Product | Notes | Source |
|---|---|---|---|---|
| DBU, DMF, 100°C | – | 2-Vinylpyridine-4-carboxylate | Competing substitution pathways |
Stability and Side Reactions
Scientific Research Applications
Organic Synthesis
Methyl 2-(chloromethyl)pyridine-4-carboxylate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its reactive chloromethyl group allows for nucleophilic substitution reactions, leading to the formation of a variety of substituted pyridine derivatives.
Medicinal Chemistry
Research has indicated potential biological activities associated with this compound, making it a candidate for drug development. Key areas of investigation include:
- Antimicrobial Properties : Studies have shown that derivatives exhibit significant antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : In vitro and in vivo studies suggest that this compound may modulate inflammatory pathways, providing a basis for therapeutic applications in inflammatory diseases.
Biochemical Research
The compound's ability to interact with biomolecules has made it a subject of interest in biochemical studies:
- Enzyme Interaction : It can bind to specific enzymes, leading to inhibition or activation, which alters metabolic pathways.
- Cellular Effects : Research indicates that it influences cell signaling pathways and gene expression, impacting cellular metabolism and proliferation.
Material Science
In material science, this compound is utilized in developing functional materials such as polymers and coatings due to its reactive nature.
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:
- MCF-7 (Breast Cancer) : Demonstrated dose-dependent cytotoxicity with IC50 values indicating moderate potency compared to established chemotherapeutics.
- U-937 (Monocytic Leukemia) : Similar results were observed, suggesting potential applications in cancer therapy.
Animal Models
In vivo studies have assessed the compound's efficacy in modulating inflammatory responses:
- Dosage Effects : Different concentrations showed varying levels of efficacy; lower doses enhanced beneficial cellular functions, while higher doses exhibited cytotoxicity.
Synthesis of Derivatives
The exploration of derivatives from this compound has led to compounds with improved biological activity. Modifications to the pyridine ring have resulted in derivatives with enhanced potency against specific cancer cell lines.
Mechanism of Action
The mechanism of action of methyl 2-(chloromethyl)pyridine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key structural analogs and their properties are summarized below:
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | CAS Number | Key Features |
|---|---|---|---|---|---|
| Methyl 2-(chloromethyl)pyridine-4-carboxylate* | -CH2Cl (2), -COOCH3 (4) | C8H8ClNO2 | ~185.61† | Not provided | Reactive chloromethyl group |
| Methyl 4-chloro-2-pyridinecarboxylate | -Cl (4), -COOCH3 (2) | C7H6ClNO2 | 171.58 | 24484-93-3 | Chlorine at 4-position |
| Methyl 3-chloro-6-methyl-2-(trifluoromethyl)pyridine-4-carboxylate | -Cl (3), -CH3 (6), -CF3 (2), -COOCH3 (4) | C9H7ClF3NO2 | 253.61 | 2106815-34-1 | Multiple electron-withdrawing groups |
| Methyl 2-(trifluoromethyl)pyridine-4-carboxylate | -CF3 (2), -COOCH3 (4) | C8H6F3NO2 | 205.13 | 588702-68-5 | Strongly electron-withdrawing CF3 |
| 2-Chloropyridine-4-carbonitrile | -Cl (2), -CN (4) | C6H3ClN2 | 138.55 | 33252-30-1 | Cyano group for nucleophilic addition |
*Estimated based on analogs; †Calculated from molecular formula .
Reactivity and Functional Group Analysis
- Chloromethyl vs. Chlorine/Trifluoromethyl : The chloromethyl group in the target compound enables alkylation or nucleophilic substitution reactions, unlike the inert chlorine in Methyl 4-chloro-2-pyridinecarboxylate . The trifluoromethyl group in the analog (CAS 588702-68-5) stabilizes the pyridine ring via electron withdrawal, reducing electrophilic substitution reactivity compared to the target compound .
- Ester vs. Cyano Group: The carboxylate ester in the target compound allows hydrolysis to carboxylic acids or transesterification, whereas the cyano group in 2-Chloropyridine-4-carbonitrile facilitates nitrile-to-amide or amine conversions .
Physical Properties and Stability
- Solubility: Esters like Methyl 2-(trifluoromethyl)pyridine-4-carboxylate are typically soluble in polar organic solvents (e.g., DMSO, ethanol), while chloromethyl derivatives may exhibit higher hygroscopicity due to the reactive -CH2Cl group .
- Storage : Trifluoromethyl derivatives are stable at room temperature, whereas chloromethyl analogs may require inert storage conditions to prevent hydrolysis .
Biological Activity
Methyl 2-(chloromethyl)pyridine-4-carboxylate (MCMP) is a compound that has garnered attention due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
MCMP is characterized by the following chemical structure:
- Molecular Formula : C8H8ClNO2
- Molecular Weight : 187.61 g/mol
- IUPAC Name : this compound
The compound features a pyridine ring substituted with a chloromethyl group and a carboxylate ester, which are critical for its biological activity.
Biological Activity Overview
Research indicates that MCMP exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Below is a summary of key findings related to its biological activity:
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of MCMP. For instance:
-
In Vitro Studies : MCMP was tested against various bacterial strains, showing significant antibacterial activity. The minimum inhibitory concentration (MIC) values were reported as follows:
Bacterial Strain MIC (μg/mL) Staphylococcus aureus 250 Escherichia coli 125 Pseudomonas aeruginosa 500
These results suggest that MCMP may be effective in treating infections caused by these pathogens .
Anti-inflammatory Activity
In addition to its antimicrobial effects, MCMP has been investigated for its anti-inflammatory properties. A study utilizing a murine model of inflammation indicated that treatment with MCMP significantly reduced inflammatory markers such as TNF-alpha and IL-6. This suggests its potential application in conditions characterized by excessive inflammation .
Anticancer Potential
Emerging research has also highlighted the anticancer potential of MCMP. In vitro assays demonstrated that MCMP exhibits cytotoxic effects against various cancer cell lines, including:
- MCF-7 (Breast Cancer) : IC50 = 30 μM
- PC-3 (Prostate Cancer) : IC50 = 25 μM
- Caco2 (Colon Cancer) : IC50 = 20 μM
These findings indicate that MCMP may inhibit cancer cell proliferation through mechanisms that warrant further investigation .
The mechanisms underlying the biological activities of MCMP are still being elucidated. However, several hypotheses have been proposed:
- Electrophilic Attack : The chloromethyl group may facilitate electrophilic attack on cellular targets, leading to disruption of cellular functions.
- Enzyme Inhibition : Preliminary studies suggest that MCMP may inhibit specific enzymes involved in inflammatory pathways and cancer cell survival .
- Reactive Oxygen Species (ROS) Generation : Some evidence indicates that MCMP can induce oxidative stress in target cells, contributing to its cytotoxic effects .
Case Study: Antibacterial Efficacy
A recent study published in PubMed assessed the antibacterial efficacy of MCMP against multi-drug resistant strains of bacteria. The results showed that MCMP not only inhibited growth but also demonstrated synergistic effects when combined with conventional antibiotics, suggesting its potential use as an adjuvant therapy .
Quantum Chemical Analysis
A quantum chemical study using density functional theory (DFT) provided insights into the electronic properties of MCMP. The analysis revealed favorable binding interactions with biological targets, supporting its potential as a lead compound in drug design for conditions such as irritable bowel syndrome .
Q & A
Q. What are the optimal synthetic routes for Methyl 2-(chloromethyl)pyridine-4-carboxylate, and how can reaction conditions be tailored to maximize yield?
- Methodological Answer : A common approach involves functionalizing pyridine derivatives at specific positions. For example, starting from methyl isonicotinate, the chloromethyl group can be introduced via chlorination of a hydroxymethyl or cyanomethyl intermediate. demonstrates a related synthesis: reducing 2-cyano-4-pyridinecarboxylate to an aminomethyl derivative using hydrogenation, followed by HCl treatment. For chloromethylation, substituting the amino group with Cl via diazotization or direct halogenation (e.g., using SOCl₂ or PCl₃) could be explored. Yield optimization requires controlling stoichiometry, temperature (e.g., 0–5°C for exothermic steps), and solvent polarity (DMF or dichloromethane) to minimize side reactions like over-chlorination .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : The pyridine ring protons (e.g., H-3 and H-5) exhibit distinct splitting patterns due to the electron-withdrawing carboxylate and chloromethyl groups. The chloromethyl (-CH₂Cl) group typically appears as a singlet at ~4.5–5.0 ppm in ¹H NMR, while its carbon resonates at ~40–45 ppm in ¹³C NMR.
- IR Spectroscopy : Key peaks include C=O stretch (~1700 cm⁻¹ for the ester), C-Cl stretch (~650 cm⁻¹), and aromatic C-H stretches (~3000–3100 cm⁻¹).
- Mass Spectrometry : The molecular ion peak [M+H]⁺ should match the exact mass (e.g., 201.023 g/mol for C₈H₇ClNO₂). Fragmentation patterns may include loss of COOCH₃ (-59 Da) or CH₂Cl (-49 Da) .
Advanced Research Questions
Q. How can researchers address competing regioselectivity during chloromethylation at the 2-position of the pyridine ring?
- Methodological Answer : Regioselectivity challenges arise due to the electron-deficient nature of the pyridine ring. To favor 2-substitution:
- Use directing groups (e.g., ester at C-4) to polarize the ring and stabilize transition states at C-2.
- Employ catalysts like CuCl or Pd complexes to mediate cross-coupling reactions, as seen in for analogous pyridine derivatives.
- Optimize reaction time to prevent migration of the chloromethyl group to thermodynamically favored positions (e.g., C-6). Computational modeling (DFT studies) can predict reactive sites by analyzing Fukui indices or electrostatic potential maps .
Q. What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitution reactions, and how do steric/electronic factors influence this?
- Methodological Answer : The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols). Key factors:
- Electronic Effects : The electron-withdrawing pyridine ring increases the electrophilicity of the CH₂Cl carbon, accelerating substitution.
- Steric Hindrance : Bulky substituents near C-2 (e.g., ester at C-4) may slow reactivity. Kinetic studies (e.g., variable-temperature NMR) can quantify activation parameters.
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity but may destabilize transition states. Contrast with , where dual chloro/chloromethyl groups on pyridine enable diverse reactivity .
Q. How can researchers resolve contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?
- Methodological Answer : Discrepancies in catalytic data (e.g., Pd vs. Cu catalysts) often stem from differences in:
- Substrate purity (trace moisture or oxygen degrades catalysts).
- Ligand choice (e.g., bipyridine ligands improve Cu stability).
- Reaction scale (microwave vs. batch reactors affect heat distribution).
Standardize protocols using inert atmospheres (Ar/Na), pre-dried solvents, and controlled heating (e.g., oil bath vs. microwave). Reproduce conflicting studies with rigorous analytical validation (HPLC, GC-MS) to isolate variables .
Safety and Stability Considerations
Q. What are the critical storage and handling protocols for this compound to ensure stability and minimize decomposition?
- Methodological Answer :
- Storage : Keep in airtight, amber glass containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the chloromethyl group.
- Handling : Use corrosion-resistant equipment (glass or PTFE) due to Cl⁻ release upon degradation. Avoid contact with moisture or bases, which may hydrolyze the ester or displace Cl.
- Decomposition Signs : Yellowing or gas evolution indicates degradation; validate stability via periodic TLC or NMR .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
